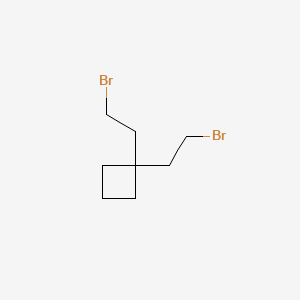![molecular formula C7H2Cl3NS B13885312 2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
2,3,5-Trichlorothieno[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,3,5-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,2-b]pyridine derivatives.
科学研究应用
2,3,5-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 2,3,5-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,3,5-Trichloropyridine: A structurally similar compound with chlorine atoms on a pyridine ring.
Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.
2,3,5-Trichlorothiophene: A related compound with a thiophene ring instead of a thieno[3,2-b]pyridine ring.
Uniqueness
2,3,5-Trichlorothieno[3,2-b]pyridine is unique due to the combination of its thieno and pyridine rings with chlorine substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H2Cl3NS |
|---|---|
分子量 |
238.5 g/mol |
IUPAC 名称 |
2,3,5-trichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-2-1-3-6(11-4)5(9)7(10)12-3/h1-2H |
InChI 键 |
PCUXQRWEJWQHRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1SC(=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)

![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)


![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)




